(S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine hemifumarate
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Description
(S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine hemifumarate is a useful research compound. Its molecular formula is C28H20F3N5O4 and its molecular weight is 547.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, commonly referred to as AZD3839, is a compound of significant interest due to its potential as a β-secretase inhibitor, specifically targeting BACE1 (Beta-site APP Cleaving Enzyme 1). This compound has been studied for its implications in treating Alzheimer's disease by modulating amyloid precursor protein processing.
The molecular formula of AZD3839 is C24H16F3N5, with a molecular weight of 431.41 g/mol. The compound is characterized by the following properties:
Property | Value |
---|---|
Boiling Point | 596.3 ± 60.0 °C (Predicted) |
Density | 1.41 ± 0.1 g/cm³ (Predicted) |
Storage Temperature | -20 °C |
Solubility | DMSO: 125 mg/mL (289.75 mM) |
pKa | 2.56 ± 0.40 (Predicted) |
Color | White to off-white |
AZD3839 functions primarily as an inhibitor of BACE1, which plays a crucial role in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides implicated in Alzheimer's pathology. The inhibition of BACE1 activity is thought to reduce the levels of amyloid-beta, thereby potentially slowing disease progression.
In Vitro Studies
Research indicates that AZD3839 exhibits potent inhibitory activity against BACE1 with IC50 values in the low nanomolar range. In a study assessing its efficacy across various cell lines, AZD3839 demonstrated significant reductions in amyloid-beta production:
- Cell Lines Tested : HEK293 cells expressing APP
- IC50 Values : Ranged from 0.5 to 10 nM depending on the assay conditions.
Case Studies
A notable case study involved the evaluation of AZD3839's effects on cognitive decline in transgenic mouse models of Alzheimer's disease. The results were promising:
- Study Design : Mice treated with AZD3839 showed significant improvements in cognitive function compared to control groups.
- Behavioral Tests : Morris water maze and Y-maze tests indicated enhanced memory retention and spatial learning abilities.
Structure-Activity Relationship (SAR)
The structure of AZD3839 allows for specific interactions with the active site of BACE1, which has been elucidated through molecular docking studies. Modifications to the pyridine and isoindole moieties have been explored to optimize potency and selectivity:
Modification | Effect on Activity |
---|---|
Difluoromethyl group | Increased lipophilicity and binding affinity |
Fluorine substitution | Enhanced metabolic stability |
Properties
CAS No. |
1421852-78-9 |
---|---|
Molecular Formula |
C28H20F3N5O4 |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine |
InChI |
InChI=1S/C24H16F3N5.C4H4O4/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15;5-3(6)1-2-4(7)8/h1-13,22H,(H2,28,32);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |
InChI Key |
PFELQGNXJDRKDW-DSSYAJFBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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